Carbamazepine 10,11-epoxide

Beschreibung

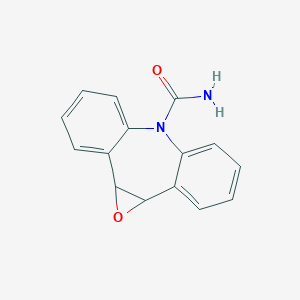

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWWEEVEIOGMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891456 | |

| Record name | Carbamazepine 10,11-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36507-30-9 | |

| Record name | Carbamazepine 10,11-epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36507-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamazepine 10,11-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamazepin-10,11-epoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMAZEPINE-10,11-EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbamazepine-10,11-epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbamazepine-10,11-epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamazepine-10,11-epoxide (CBZ-E) is the principal and pharmacologically active metabolite of the widely prescribed anticonvulsant and mood-stabilizing drug, carbamazepine (CBZ). This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the therapeutic and toxicological effects of CBZ-E. The primary mechanism of action involves the state-dependent blockade of voltage-gated sodium channels, leading to the suppression of ectopic neuronal discharges. Additionally, CBZ-E modulates other ion channels, including voltage-gated calcium channels, and interacts with neurotransmitter systems, notably adenosine receptors. This document synthesizes quantitative data on its potency, details the experimental protocols used to elucidate its actions, and provides visual representations of its metabolic and signaling pathways to support further research and drug development efforts.

Introduction

Carbamazepine (CBZ) is a cornerstone in the management of epilepsy, trigeminal neuralgia, and bipolar disorder. Its clinical efficacy is attributed not only to the parent drug but also significantly to its active metabolite, carbamazepine-10,11-epoxide (CBZ-E).[1][2][3][4][5][6][7] Formed via cytochrome P450-mediated oxidation of CBZ, CBZ-E exhibits a pharmacological profile comparable, and in some aspects more potent, than the parent compound.[6][7] An understanding of the distinct mechanistic properties of CBZ-E is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and designing novel therapeutics with improved efficacy and safety profiles. This guide delves into the core mechanisms of action of CBZ-E, presenting key data and methodologies for the scientific community.

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive hepatic metabolism, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, to form carbamazepine-10,11-epoxide.[8] This active metabolite is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive carbamazepine-10,11-trans-diol, which is then excreted. The metabolic conversion is a critical determinant of the overall pharmacodynamic effect and potential for drug-drug interactions.

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of carbamazepine-10,11-epoxide is the inhibition of voltage-gated sodium channels (VGSCs).[1][3][9][10][11] This action is crucial for its anticonvulsant effects.

State-Dependent Blockade

CBZ-E exhibits a state-dependent affinity for VGSCs, preferentially binding to the inactivated state of the channel over the resting state.[8][12] This characteristic is key to its mechanism, as it allows for the selective suppression of neurons that are firing at high frequencies, a hallmark of epileptic seizures, while having a lesser effect on neurons firing at a normal physiological rate. By stabilizing the inactivated state, CBZ-E prolongs the refractory period of the neuron, thereby limiting sustained, high-frequency repetitive firing of action potentials.

Use-Dependent Blockade

The preferential binding to the inactivated state also results in a "use-dependent" or "frequency-dependent" block. With repeated neuronal depolarization, as occurs during a seizure, a greater proportion of sodium channels are in the open and inactivated states, making them more susceptible to blockade by CBZ-E. This leads to a cumulative inhibition of sodium currents and a reduction in neuronal excitability.

Modulation of Other Ion Channels and Receptors

Beyond its primary action on VGSCs, CBZ-E has been shown to modulate other ion channels and neurotransmitter systems, which may contribute to its broad spectrum of clinical effects.

Voltage-Gated Calcium Channels

Carbamazepine-10,11-epoxide has been demonstrated to inhibit voltage-gated calcium channels (VGCCs). This inhibition can reduce calcium influx into presynaptic terminals, thereby decreasing neurotransmitter release. This action may contribute to its anticonvulsant and mood-stabilizing properties.

Nicotinic Acetylcholine Receptors

Studies have indicated that CBZ-E can inhibit ion channels associated with nicotinic acetylcholine receptors. This may play a role in modulating cholinergic neurotransmission.

Adenosine Receptors

Carbamazepine and its epoxide metabolite have been shown to interact with adenosine A1 receptors. The functional consequence of this interaction is complex, with some studies suggesting an antagonistic effect. The adenosine A1 receptor is a G-protein coupled receptor that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Quantitative Data

The following table summarizes the available quantitative data on the potency of carbamazepine-10,11-epoxide in various experimental systems.

| Target/Assay | Species | Preparation | Parameter | Value | Reference(s) |

| Carbachol-induced Catecholamine Secretion | Bovine | Cultured Adrenal Medullary Cells | IC50 | 0.26 µg/mL | |

| Veratridine-induced Catecholamine Secretion | Bovine | Cultured Adrenal Medullary Cells | IC50 | 0.68 µg/mL | |

| High K+-evoked Catecholamine Secretion | Bovine | Cultured Adrenal Medullary Cells | IC50 | 0.3 µg/mL |

Experimental Protocols

General Workflow for Characterizing Ion Channel Modulators

The investigation of the effects of compounds like carbamazepine-10,11-epoxide on ion channels typically follows a multi-step process from initial screening to detailed mechanistic studies.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Measurement

Objective: To measure the effect of carbamazepine-10,11-epoxide on voltage-gated sodium currents in isolated neurons.

Materials:

-

Cell Preparation: Cultured neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) or acutely dissociated neurons.

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Patch Pipettes: Borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.

-

Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

-

Carbamazepine-10,11-epoxide: Stock solution prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the external solution.

Procedure:

-

Cell Plating and Culture: Plate neurons on glass coverslips and culture under appropriate conditions.

-

Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Positioning and Sealing: Lower the patch pipette onto the surface of a neuron and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. This allows for electrical access to the entire cell.

-

Voltage-Clamp Protocol: Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Drug Application: After recording baseline currents, perfuse the recording chamber with the external solution containing carbamazepine-10,11-epoxide at the desired concentration.

-

Data Acquisition: Record sodium currents in the presence of the drug using the same voltage-clamp protocol.

-

Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the drug's effect.

-

Data Analysis: Measure the peak amplitude of the sodium currents before, during, and after drug application. Construct current-voltage (I-V) curves to determine the effect of the drug on the voltage-dependence of activation.

Radioligand Binding Assay for Adenosine A1 Receptor

Objective: To determine the binding affinity of carbamazepine-10,11-epoxide for the adenosine A1 receptor.

Materials:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.

-

Radioligand: A tritiated adenosine A1 receptor antagonist, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Agent: A high concentration of a non-labeled adenosine A1 receptor ligand (e.g., theophylline or unlabeled DPCPX) to determine non-specific binding.

-

Carbamazepine-10,11-epoxide: A range of concentrations to be tested.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of carbamazepine-10,11-epoxide. Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding agent).

-

Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly filter the contents of each tube through the glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Measurement of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration of CBZ-E: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the CBZ-E concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of CBZ-E that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Carbamazepine-10,11-epoxide is a pharmacologically active metabolite that significantly contributes to the clinical effects of carbamazepine. Its primary mechanism of action is the use- and state-dependent blockade of voltage-gated sodium channels, which effectively suppresses hyperexcitability in neuronal networks. The modulation of other ion channels and receptor systems, including voltage-gated calcium channels and adenosine receptors, likely contributes to its broader therapeutic profile. A thorough understanding of these mechanisms at a molecular and cellular level is essential for the rational design of new antiepileptic and mood-stabilizing drugs with enhanced efficacy and an improved safety margin. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 3. Modulation of the gamma-aminobutyric acid type A receptor by the antiepileptic drugs carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimizing experimental designs for model selection of ion channel drug-binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Editorial: Combining computational and experimental approaches to characterize ion channels and transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sophion.com [sophion.com]

The Pharmacological Profile of Carbamazepine-10,11-Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamazepine (CBZ), a cornerstone in the management of epilepsy and neuropathic pain, exerts its therapeutic effects primarily through its active metabolite, carbamazepine-10,11-epoxide (CBZ-E). This technical guide provides an in-depth exploration of the pharmacological activities of CBZ-E, offering a comprehensive resource for researchers and drug development professionals. The document details the anticonvulsant properties, mechanism of action, pharmacokinetics, and toxicological profile of this critical metabolite. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the compound's molecular interactions and experimental assessment.

Introduction

Carbamazepine is a widely prescribed anticonvulsant and mood stabilizer.[1] Its clinical efficacy is significantly attributed to its primary active metabolite, carbamazepine-10,11-epoxide (CBZ-E).[2][3] Formed in the liver via cytochrome P450 enzymes, primarily CYP3A4, CBZ-E possesses anticonvulsant properties comparable to its parent compound.[4][5] Understanding the distinct pharmacological profile of CBZ-E is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and mitigating adverse effects associated with carbamazepine therapy. This guide synthesizes the current knowledge on CBZ-E, focusing on its pharmacological activity, underlying mechanisms, and the experimental methodologies used for its characterization.

Anticonvulsant Activity

CBZ-E is a potent anticonvulsant, demonstrating efficacy in various preclinical models of epilepsy that is comparable to that of carbamazepine.[6] Studies utilizing the amygdala-kindled rat model, a well-established paradigm for temporal lobe epilepsy, have shown that CBZ-E effectively suppresses secondarily generalized convulsions.[7]

Table 1: Anticonvulsant Activity of Carbamazepine Epoxide in Animal Models

| Animal Model | Seizure Type | Efficacy of CBZ-E | Reference |

| Amygdala-Kindled Rat | Secondarily Generalized Convulsions | Suppresses convulsions, equipotent to CBZ | [7] |

| Maximal Electroshock (MES) Mouse | Tonic-Clonic Seizures | Effective, slightly less potent than CBZ | [6] |

| Pentylenetetrazole (PTZ) Mouse | Myoclonic Seizures | Ineffective | [6] |

| Bicuculline-induced Seizures | GABA-A receptor antagonist-induced | Ineffective | [6] |

Mechanism of Action

The primary mechanism of action for both carbamazepine and CBZ-E is the blockade of voltage-gated sodium channels (VGSCs).[3][8] This action stabilizes hyperexcited neuronal membranes, thereby inhibiting the initiation and propagation of high-frequency repetitive action potentials that are characteristic of epileptic seizures.

Inhibition of Voltage-Gated Sodium Channels

CBZ-E binds to the inactivated state of VGSCs, prolonging their refractory period and reducing the number of channels available to open in response to depolarization. While both CBZ and CBZ-E target VGSCs, there may be subtle differences in their binding kinetics and affinity that could contribute to variations in their clinical profiles.

Modulation of Other Ion Channels and Receptors

In addition to its prominent effect on VGSCs, CBZ-E has been shown to inhibit other ion channels, which may contribute to its overall pharmacological profile. Studies in cultured bovine adrenal medullary cells have demonstrated that CBZ-E inhibits nicotinic acetylcholine receptor-associated ion channels and voltage-dependent calcium channels, leading to an attenuation of catecholamine secretion.[9]

Table 2: Quantitative Data on the Pharmacological Activity of Carbamazepine Epoxide

| Parameter | Value | Assay System | Reference |

| IC50 (Carbachol-induced 22Na+ influx) | 0.26 µg/mL | Cultured bovine adrenal medullary cells | [9] |

| IC50 (Veratridine-induced 22Na+ influx) | 0.68 µg/mL | Cultured bovine adrenal medullary cells | [9] |

| IC50 (High K+-evoked 45Ca2+ influx) | 0.3 µg/mL | Cultured bovine adrenal medullary cells | [9] |

| IC50 (High K+-evoked catecholamine secretion) | 0.3 µg/mL | Cultured bovine adrenal medullary cells | [9] |

| Brain/Plasma Ratio | 1.1 - 1.2 | Human brain tissue | [10] |

Pharmacokinetics and Metabolism

The biotransformation of carbamazepine to its active epoxide metabolite and the subsequent detoxification of CBZ-E are critical determinants of its therapeutic efficacy and potential for toxicity.

Metabolic Pathway

Carbamazepine is metabolized in the liver primarily by the cytochrome P450 isoform CYP3A4 to form CBZ-E.[5] CBZ-E is then further metabolized by microsomal epoxide hydrolase (mEH) to the inactive metabolite, carbamazepine-10,11-trans-dihydrodiol (CBZ-diol), which is subsequently excreted in the urine.[4]

Experimental Protocols

Amygdala Kindling Model in Rats

This model is used to evaluate the anticonvulsant efficacy of compounds against complex partial seizures with secondary generalization.

Protocol:

-

Electrode Implantation: Adult male rats are anesthetized and stereotaxically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala. Typical coordinates are: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±4.8 mm from midline; Dorsoventral (DV): -8.2 mm from the skull surface.[11]

-

Kindling Stimulation: Following a one-week recovery period, animals are stimulated daily with a constant current (e.g., 400 µA, 1 ms monophasic square wave pulses at 50 Hz for 2 seconds).[12]

-

Seizure Scoring: Behavioral seizures are scored according to the Racine scale (Stage 1: facial clonus; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing; Stage 5: rearing and falling). Animals are considered fully kindled after exhibiting consistent Stage 5 seizures.[11]

-

Drug Administration: Fully kindled rats are administered CBZ-E or vehicle intraperitoneally.

-

Post-Drug Stimulation and Observation: At the time of expected peak drug effect, animals are stimulated, and seizure activity (duration of afterdischarge and behavioral seizure score) is recorded and compared to baseline.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of CBZ-E on voltage-gated sodium currents in isolated neurons or cell lines expressing specific sodium channel subtypes.

Protocol:

-

Cell Preparation: Neurons (e.g., from primary hippocampal or cortical cultures) or HEK293 cells stably expressing a specific sodium channel isoform (e.g., NaV1.7) are plated on glass coverslips.[13]

-

Recording Solutions:

-

Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and positioned onto a cell.[14]

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[15]

-

The cell is voltage-clamped at a holding potential of -100 mV.[14]

-

Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).[14]

-

-

Drug Application: CBZ-E is applied to the external solution via a perfusion system, and the resulting changes in sodium current amplitude and kinetics are recorded and analyzed.[13]

Signaling Pathways and Neurotoxicity

While the primary therapeutic action of CBZ-E is mediated by sodium channel blockade, recent evidence suggests its involvement in other signaling pathways, which may also contribute to its neurotoxic effects.

Inflammatory Signaling

In certain genetic contexts (e.g., HLA-B*57:01), CBZ-E has been shown to trigger an inflammatory response by upregulating the NFκB and JAK/STAT signaling pathways.[16] This can lead to a pro-apoptotic and pro-necrotic cellular response, potentially underlying severe adverse drug reactions.[16]

Mechanisms of Neurotoxicity

The accumulation of CBZ-E has been linked to neurotoxic side effects.[17] The exact mechanisms are not fully elucidated but are thought to be an extension of its pharmacological action at high concentrations, leading to excessive sodium channel blockade and disruption of neuronal function. Furthermore, the formation of reactive intermediates during the metabolism of carbamazepine, including arene oxides, may contribute to cellular damage through covalent binding to macromolecules.[5]

Conclusion

Carbamazepine-10,11-epoxide is a pharmacologically active metabolite that plays a pivotal role in the therapeutic and toxic effects of carbamazepine. Its primary mechanism of action, the blockade of voltage-gated sodium channels, is well-established and accounts for its potent anticonvulsant activity. However, emerging research suggests the involvement of other signaling pathways that may contribute to its pleiotropic effects and adverse reactions. A thorough understanding of the pharmacological profile of CBZ-E, facilitated by the experimental approaches detailed in this guide, is essential for the continued optimization of carbamazepine therapy and the development of novel antiepileptic drugs with improved efficacy and safety profiles.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. selleckchem.com [selleckchem.com]

- 3. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Individual and combined antiepileptic and neurotoxic activity of carbamazepine and carbamazepine-10,11-epoxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of carbamazepine and its epoxide metabolite on amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An active metabolite of carbamazepine, carbamazepine-10,11-epoxide, inhibits ion channel-mediated catecholamine secretion in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbamazepine and carbamazepine-10, 11-epoxide concentrations in human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. alliedacademies.org [alliedacademies.org]

- 13. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. axolbio.com [axolbio.com]

- 16. HLA-B*57:01/Carbamazepine-10,11-Epoxide Association Triggers Upregulation of the NFκB and JAK/STAT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Management of acute carbamazepine poisoning: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Carbamazepine-10,11-epoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of carbamazepine-10,11-epoxide, a principal and pharmacologically active metabolite of the anticonvulsant drug carbamazepine. This document details a common and effective synthetic route, purification methodologies, and analytical techniques for purity assessment. Furthermore, it elucidates a significant signaling pathway influenced by this epoxide, providing crucial information for researchers in drug development and pharmacology.

Chemical Synthesis: Epoxidation of Carbamazepine

The most widely employed method for the synthesis of carbamazepine-10,11-epoxide is the epoxidation of the olefinic double bond of carbamazepine. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.[1]

Experimental Protocol: Synthesis via m-CPBA Epoxidation

Materials:

-

Carbamazepine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Dissolve carbamazepine in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate flask, dissolve m-CPBA in dichloromethane.

-

Add the m-CPBA solution dropwise to the cooled carbamazepine solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, wash the mixture with a saturated sodium bicarbonate solution to quench and remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate and then filter.

-

Evaporate the solvent under reduced pressure to yield the crude carbamazepine-10,11-epoxide.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Typical Yield | ~60% | [1] |

Purification Methodologies

The crude product obtained from the synthesis requires purification to remove unreacted starting material, by-products, and residual reagents. Recrystallization is a commonly employed method for this purpose.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude carbamazepine-10,11-epoxide

-

Diethyl ether (or other suitable solvent system)

Procedure:

-

Dissolve the crude carbamazepine-10,11-epoxide in a minimal amount of hot diethyl ether.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the purified crystals under vacuum.

Quantitative Data: Purification

| Purification Method | Solvent System | Typical Purity | Reference |

| Recrystallization | Diethyl ether | >98% (HPLC) | [1][2] |

Purity Analysis

High-performance liquid chromatography (HPLC) is a standard and reliable technique for assessing the purity of the synthesized carbamazepine-10,11-epoxide.

Experimental Protocol: HPLC Purity Analysis

Instrumentation and Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition is acetonitrile:methanol:water (18:19:63, v/v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.[3]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Prepare a standard solution of carbamazepine-10,11-epoxide of known concentration in the mobile phase or a suitable solvent.

-

Prepare a solution of the synthesized and purified product in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Quantitative Data: Analytical Parameters

| Analytical Method | Parameter | Value | Reference |

| HPLC-UV | Linearity Range | 0.005 - 5 µg/mL | [3] |

| Limit of Detection | 7 ng/mL | [4] |

Signaling Pathway Modulation

Carbamazepine-10,11-epoxide is not only a metabolite but also an active molecule that can influence cellular signaling pathways. A significant finding is its role in immune-mediated adverse drug reactions through its interaction with the human leukocyte antigen (HLA) allele, HLA-B*57:01. This interaction triggers the upregulation of the NFκB and JAK/STAT signaling pathways, leading to a pro-inflammatory and pro-apoptotic cellular response.

This guide provides a foundational understanding for the synthesis, purification, and analysis of carbamazepine-10,11-epoxide, along with insights into its biological activity. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. 卡马西平 10,11-环氧化物 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of the analysis of carbamazepine and its 10,11-epoxide metabolite by high-performance liquid chromatography from plasma: comparison with gas chromatography and the enzyme-multiplied immunoassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Carbamazepine to Carbamazepine-10,11-Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamazepine (CBZ), a cornerstone therapeutic agent for epilepsy and neuropathic pain, undergoes extensive hepatic metabolism. The primary and clinically significant metabolic pathway is the conversion of carbamazepine to its active metabolite, carbamazepine-10,11-epoxide (CBZ-E). This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved. Understanding the kinetics and mechanisms of this pathway is paramount for predicting drug-drug interactions, assessing metabolic stability, and ensuring the safe and effective use of carbamazepine. This technical guide provides a comprehensive overview of the in vitro methodologies used to study the epoxidation of carbamazepine, presenting detailed experimental protocols, summarizing key kinetic data, and illustrating the metabolic and experimental workflows.

Introduction

Carbamazepine is almost completely metabolized in the liver, with only a small fraction of the parent drug excreted unchanged.[1] The major metabolic route is the epoxidation of the dibenzazepine ring to form carbamazepine-10,11-epoxide (CBZ-E), a stable and pharmacologically active metabolite that contributes to both the therapeutic efficacy and potential toxicity of the drug.[1][2][3] This initial and rate-limiting step is primarily catalyzed by CYP3A4, with minor contributions from CYP2C8 and potentially CYP3A5.[4][5][6] Subsequent hydrolysis of CBZ-E by microsomal epoxide hydrolase 1 (EPHX1) leads to the formation of the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (trans-CBZ-diol), which is a major urinary metabolite.[2] Given the central role of CYP3A4 in carbamazepine metabolism, there is a significant potential for drug-drug interactions, as co-administered drugs can inhibit or induce this enzyme, leading to altered carbamazepine plasma levels and potential toxicity.[7][8] Furthermore, carbamazepine is a known inducer of its own metabolism (autoinduction), primarily through the upregulation of CYP3A4 and CYP2B6, which can complicate dosing regimens.[1][7]

Metabolic Pathway of Carbamazepine Epoxidation

The conversion of carbamazepine to carbamazepine-10,11-epoxide is a critical step in its biotransformation. The following diagram illustrates this primary metabolic pathway.

Quantitative Data on In Vitro Carbamazepine Epoxidation

The following table summarizes the kinetic parameters for the formation of carbamazepine-10,11-epoxide in various in vitro systems. This data is essential for building predictive models of carbamazepine metabolism and drug interactions.

| Enzyme System | Substrate | Km (μM) | Vmax (pmol/min/nmol P450) | Reference |

| cDNA-expressed CYP3A4 | Carbamazepine | 442 | 1730 | [4] |

| Human Liver Microsomes | Carbamazepine | Varies | Varies | [4][9] |

Note: Kinetic parameters in human liver microsomes can exhibit significant inter-individual variability.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable data in in vitro metabolism studies. Below are representative protocols for investigating carbamazepine epoxidation using human liver microsomes and recombinant CYP enzymes.

In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To determine the rate of formation of carbamazepine-10,11-epoxide from carbamazepine using HLM.

Materials:

-

Human liver microsomes (pooled)

-

Carbamazepine stock solution (in methanol or DMSO)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase, and NADP+)

-

Ice-cold acetonitrile with an internal standard (e.g., 10,11-dihydrocarbamazepine)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein), and carbamazepine at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[2]

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[2]

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.[2]

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[2]

-

Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.[2]

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of carbamazepine-10,11-epoxide.[2]

Metabolism using Recombinant Human CYP Isoforms

Objective: To identify the specific CYP isoforms responsible for carbamazepine epoxidation and to determine their kinetic parameters.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, expressed in a suitable system) co-expressed with cytochrome P450 reductase.[10][11]

-

Carbamazepine stock solution

-

Buffer (e.g., 0.1 M HEPES, pH 7.4)[12]

-

NADPH regenerating system

-

Ice-cold acetonitrile with an internal standard

-

Microcentrifuge tubes

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Prepare Reaction Mixtures: In microcentrifuge tubes, combine the buffer, recombinant CYP enzyme (e.g., 0.05-0.5 μM), and carbamazepine at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction with ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge to pellet any precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify CBZ-E formation.

Analytical Methods

Accurate quantification of carbamazepine and its metabolites is essential for in vitro metabolism studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.

Typical LC-MS/MS Conditions for Carbamazepine and CBZ-E Analysis: [2][13][14]

-

Chromatographic Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or acetic acid.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Carbamazepine: m/z 237.1 → 194.1

-

Carbamazepine-10,11-epoxide: m/z 253.1 → 180.1

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for an in vitro carbamazepine metabolism study and the logical approach to identifying the enzymes responsible for its epoxidation.

Conclusion

The in vitro epoxidation of carbamazepine is a well-characterized metabolic pathway of significant clinical importance. The methodologies outlined in this guide, including incubations with human liver microsomes and recombinant CYP enzymes, coupled with sensitive analytical techniques like LC-MS/MS, provide a robust framework for studying the kinetics of this reaction and for investigating potential drug-drug interactions. A thorough understanding of the in vitro metabolism of carbamazepine is indispensable for drug development professionals and researchers working to ensure the safe and effective clinical use of this important medication.

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. biochimicaclinica.it [biochimicaclinica.it]

- 4. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine’s Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes [mdpi.com]

- 7. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 isozymes and antiepileptic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of carbamazepine and its epoxide metabolite in human and rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concurrent Cooperativity and Substrate Inhibition in the Epoxidation of Carbamazepine by Cytochrome P450 3A4 Active Site Mutants Inspired by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 in Carbamazepine Epoxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamazepine (CBZ), a cornerstone in the management of epilepsy and neuropathic pain, undergoes extensive metabolism primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. The principal metabolic pathway, accounting for a significant portion of its clearance, is the conversion of CBZ to its pharmacologically active metabolite, carbamazepine-10,11-epoxide (CBZ-E). This epoxidation reaction is predominantly catalyzed by CYP3A4, with minor contributions from other isoforms. Understanding the nuances of this metabolic process is critical for predicting drug-drug interactions, interpreting interindividual variability in drug response, and mitigating potential toxicities. This technical guide provides an in-depth examination of the role of cytochrome P450 in carbamazepine epoxidation, summarizing key kinetic data, detailing experimental protocols, and visualizing the involved pathways.

Introduction

The biotransformation of carbamazepine is a complex process involving multiple enzymatic pathways, with the formation of carbamazepine-10,11-epoxide being the most quantitatively significant.[1] This metabolite not only possesses anticonvulsant properties but is also implicated in some of the adverse effects associated with CBZ therapy. The rate of its formation is a key determinant of both the therapeutic efficacy and the safety profile of carbamazepine. The cytochrome P450 system, a diverse group of heme-containing monooxygenases, is at the heart of this metabolic conversion.

Key Cytochrome P450 Isoforms in Carbamazepine Epoxidation

Extensive research has unequivocally identified CYP3A4 as the principal enzyme responsible for the 10,11-epoxidation of carbamazepine in the human liver.[1][2] Evidence supporting this includes:

-

Correlation Studies: A strong correlation has been observed between the rate of CBZ-E formation and the CYP3A4 content in human liver microsomes.[2]

-

Inhibition Studies: Selective chemical inhibitors of CYP3A4, as well as anti-CYP3A4 antibodies, significantly reduce the rate of carbamazepine epoxidation.[2]

-

Recombinant Enzyme Assays: Studies using cDNA-expressed CYP3A4 have confirmed its catalytic activity in converting carbamazepine to its epoxide metabolite.[2]

While CYP3A4 is the major player, other isoforms have been shown to contribute to a lesser extent:

-

CYP2C8: This isoform has been identified as having a minor role in the liver microsomal 10,11-epoxidation of carbamazepine.[2]

-

CYP3A5: As a member of the CYP3A subfamily, CYP3A5 also contributes to carbamazepine epoxidation.[3][4] However, the influence of common genetic polymorphisms, such as CYP3A5*3, on the overall metabolic rate in vitro appears to be negligible.[3]

-

CYP1A2: Some studies have implicated CYP1A2 in the biotransformation of carbamazepine, although its primary role is not in epoxidation.[5]

Kinetic Parameters of Carbamazepine Epoxidation

The kinetics of carbamazepine epoxidation often exhibit non-Michaelis-Menten behavior, frequently displaying sigmoidal (auto-activation) or substrate inhibition profiles. This complex kinetic behavior suggests the involvement of multiple substrate binding sites within the active site of the enzyme.[6]

Table 1: Kinetic Parameters for Carbamazepine 10,11-Epoxidation by Human Liver Microsomes

| Enzyme Source | Kinetic Model | S₅₀ / Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Hill Coefficient (n) | Reference |

| Human Liver Microsomes (Wild-type CYP3A51/1) | Hill | 263-327 | 793-1590 | ~1.9-2.1 | [3] |

| Human Liver Microsomes (Heterozygous CYP3A51/3) | Hill | - | ~15-40% of wild-type | ~1.9-2.1 | [3] |

| Human Liver Microsomes (Homozygous CYP3A53/3) | Hill | - | Similar to wild-type | ~1.9-2.1 | [3] |

| Human Liver Microsomes | Hill | 358 | 463 | 2.0 | [7] |

Table 2: Kinetic Parameters for Carbamazepine 10,11-Epoxidation by Recombinant CYP Isoforms

| Enzyme Source | Kinetic Model | Kₘ (µM) | Vₘₐₓ (pmol/min/nmol P450) | Reference |

| cDNA-expressed CYP3A4 | Michaelis-Menten | 442 | 1730 | [2] |

Experimental Protocols

The investigation of carbamazepine metabolism relies on a variety of in vitro and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Incubation with Human Liver Microsomes or Recombinant CYP Enzymes

This protocol is fundamental for determining the kinetic parameters of drug metabolism.

Materials:

-

Human liver microsomes (pooled or from individual donors) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8) co-expressed with NADPH-cytochrome P450 reductase.

-

Carbamazepine (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol or acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes or recombinant enzyme, and carbamazepine at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzyme.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile containing the internal standard.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of carbamazepine and its metabolite, carbamazepine-10,11-epoxide.

HPLC Analysis of Carbamazepine and its Metabolites

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of carbamazepine and its metabolites.[8][9]

Instrumentation:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 7.0) in a ratio of approximately 30:70 (v/v).[8]

-

Flow Rate: 1.5 mL/min.[8]

-

Column Temperature: 35°C.[8]

-

Detection Wavelength: 210 nm (UV).[8]

-

Injection Volume: 10-50 µL.

Procedure:

-

Sample Preparation: The supernatant from the in vitro incubation is directly injected into the HPLC system. For plasma samples, a solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary to remove interfering substances.[8]

-

Chromatographic Separation: The sample is injected onto the C18 column, and the components are separated based on their differential partitioning between the mobile and stationary phases.

-

Detection and Quantification: The separated compounds are detected by the UV or MS detector. The concentration of each analyte is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the analytes and the internal standard.

Visualization of Pathways and Workflows

Metabolic Pathway of Carbamazepine to Carbamazepine-10,11-Epoxide

Caption: Major metabolic pathway of carbamazepine epoxidation.

Experimental Workflow for In Vitro Metabolism Studies

Caption: Workflow for determining carbamazepine metabolism kinetics.

Factors Influencing Carbamazepine Epoxidation

Several factors can significantly alter the rate of carbamazepine epoxidation, leading to interindividual variability in drug response and the potential for drug interactions.

-

Genetic Polymorphisms: While the common CYP3A5*3 allele, which leads to a non-functional protein, has a negligible effect on in vitro carbamazepine epoxidation, other less common variants in CYP3A4 and CYP2C8 may have clinical implications.[3]

-

Drug-Drug Interactions: Carbamazepine is a potent inducer of CYP3A4, leading to autoinduction of its own metabolism.[1][10] Co-administration with other CYP3A4 substrates, inhibitors (e.g., ketoconazole, erythromycin), or inducers (e.g., rifampicin, St. John's Wort) can significantly alter carbamazepine and CBZ-E concentrations.[11]

-

Endogenous Factors: Certain endogenous steroids, such as androstenedione, can activate CYP3A4-mediated carbamazepine epoxidation, potentially altering the kinetic profile from sigmoidal to Michaelis-Menten.[12]

Conclusion

The epoxidation of carbamazepine to carbamazepine-10,11-epoxide is a critical metabolic pathway predominantly catalyzed by CYP3A4. The complex kinetics of this reaction, coupled with the influence of genetic factors, drug interactions, and endogenous compounds, underscore the importance of a thorough understanding of this process in drug development and clinical practice. The experimental protocols and data presented in this guide provide a framework for researchers and scientists to further investigate the nuances of carbamazepine metabolism and its clinical implications.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamazepine 10,11-epoxidation in human liver microsomes: influence of the CYP3A5*3 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolism of carbamazepine by CYP3A6: a model for in vitro drug interactions studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concurrent Cooperativity and Substrate Inhibition in the Epoxidation of Carbamazepine by Cytochrome P450 3A4 Active Site Mutants Inspired by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of in vivo carbamazepine 10,11-epoxidation from in vitro metabolic studies with human liver microsomes: importance of its sigmoidal kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP3A4 and CYP3A7-mediated carbamazepine 10,11-epoxidation are activated by differential endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Neurotoxicity of Carbamazepine-10,11-Epoxide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamazepine (CBZ), a widely prescribed anticonvulsant and mood stabilizer, undergoes extensive metabolism to form its primary active metabolite, carbamazepine-10,11-epoxide (CBZ-E). While therapeutically active, CBZ-E has been implicated in the neurotoxic side effects associated with CBZ therapy. Understanding the cellular and molecular mechanisms of CBZ-E neurotoxicity is crucial for the development of safer antiepileptic drugs. This technical guide provides a comprehensive overview of the in vitro assessment of CBZ-E neurotoxicity, focusing on key cellular events including the induction of oxidative stress, activation of apoptotic pathways, and the involvement of mitogen-activated protein kinase (MAPK) signaling. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate further research in this area.

Introduction

Carbamazepine is a cornerstone in the management of epilepsy and various neuropsychiatric disorders. Its therapeutic efficacy is, however, often accompanied by dose-dependent neurotoxicity, including dizziness, ataxia, and blurred vision. These adverse effects are, in part, attributed to its major metabolite, carbamazepine-10,11-epoxide (CBZ-E). CBZ-E is pharmacologically active, exhibiting anticonvulsant properties comparable to the parent drug, but also contributes significantly to neurotoxicity. In vitro cell culture models provide a powerful platform to dissect the specific mechanisms by which CBZ-E exerts its toxic effects on neural cells, independent of the complexities of in vivo metabolism and pharmacokinetics. This guide will focus on the key in vitro findings related to CBZ-E neurotoxicity, with a particular emphasis on the underlying molecular pathways.

Quantitative Assessment of Neurotoxicity

Evaluating the cytotoxic potential of carbamazepine-10,11-epoxide is fundamental to understanding its neurotoxic profile. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Cell Viability and Cytotoxicity of Carbamazepine and its Epoxide Metabolite

| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| Carbamazepine (CBZ) | Neuro-2a (mouse neural crest-derived) | Patch Clamp | Inhibition of INa(T) | - | IC50: 56 µM | [1] |

| Carbamazepine (CBZ) | Neuro-2a (mouse neural crest-derived) | Patch Clamp | Inhibition of INa(L) | - | IC50: 18 µM | [1] |

| Carbamazepine-10,11-epoxide (CBZ-E) | Bovine Adrenal Medullary Cells | Radio-ligand influx | Inhibition of carbachol-induced 22Na+ influx | - | IC50: 0.26 µg/mL | [2] |

| Carbamazepine-10,11-epoxide (CBZ-E) | Bovine Adrenal Medullary Cells | Radio-ligand influx | Inhibition of veratridine-induced 22Na+ influx | - | IC50: 0.68 µg/mL | [2] |

| Carbamazepine-10,11-epoxide (CBZ-E) | Bovine Adrenal Medullary Cells | Radio-ligand influx | Inhibition of high K+-evoked 45Ca2+ influx | - | IC50: 0.3 µg/mL | [2] |

Note: Specific IC50 values for CBZ-E in neuronal cell lines are not widely reported in the currently available literature, highlighting a key area for future research.

Mechanisms of Carbamazepine-10,11-Epoxide Neurotoxicity

In vitro studies suggest that the neurotoxicity of carbamazepine-10,11-epoxide is a multifactorial process involving oxidative stress, the induction of apoptosis, and the activation of stress-related signaling pathways.

Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to neuronal damage. While direct quantitative data for CBZ-E-induced ROS production in neuronal cells is limited, studies on the parent compound, carbamazepine, suggest that it can induce oxidative stress, providing a strong rationale for investigating this mechanism for its epoxide metabolite.

Logical Relationship of Oxidative Stress Induction

Caption: Postulated pathway of CBZ-E-induced oxidative stress.

Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism in neurodegenerative processes. Evidence suggests that carbamazepine and its metabolites can trigger apoptotic cascades in neuronal cells. A key executioner of apoptosis is caspase-3, and its activation is a hallmark of this process.

Experimental Workflow for Assessing Apoptosis

References

The Pharmacokinetics of Carbamazepine and its Active Metabolite, Carbamazepine-10,11-Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbamazepine (CBZ) is a cornerstone in the management of epilepsy, trigeminal neuralgia, and bipolar disorder.[1][2] Its clinical efficacy is intricately linked to its pharmacokinetic profile, which is characterized by variable absorption, extensive metabolism into a pharmacologically active epoxide, and a notable capacity for autoinduction of its own metabolism.[1][3] This guide provides an in-depth examination of the pharmacokinetics of carbamazepine and its primary active metabolite, carbamazepine-10,11-epoxide (CBZ-E), intended for professionals in the fields of pharmaceutical research and development.

Absorption and Bioavailability

Carbamazepine is administered orally and is almost completely absorbed from the gastrointestinal tract, although the rate of absorption can be slow and variable.[1] The bioavailability of oral formulations is generally high.[4] Different formulations, such as conventional tablets, chewable tablets, and extended-release capsules, have been developed to modulate the absorption rate and minimize fluctuations in plasma concentrations.[5][6][7] Studies comparing different formulations have generally found them to be bioequivalent in terms of the extent of absorption, though differences in peak concentration (Cmax) and time to peak concentration (Tmax) may be observed.[5][8]

Table 1: Bioavailability of Different Carbamazepine Formulations

| Formulation | Relative Bioavailability | Key Findings |

| Chewable Tablet vs. Standard Tablet | 0.92 ± 0.22[5] | Chewable tablets may have a higher Cmax but are generally considered interchangeable with standard tablets.[5] |

| Sustained-Release Formulations | Bioequivalent to reference formulations[9] | Designed to reduce fluctuations in plasma levels.[6] |

| Monolithic Matrix Tablets | Higher relative bioavailability than reference | Can be formulated with hydrophobic or a combination of hydrophilic-hydrophobic matrices.[7] |

| Modified-Release Amorphous Solid Dispersions | Significantly enhanced oral absorption in rats[10] | Delayed-release formulation showed a 2.63-fold improved bioavailability of CBZ and a 3.17-fold improvement for CBZ-E compared to crude CBZ.[10] |

Distribution

Carbamazepine is widely distributed throughout the body. It is approximately 75% bound to plasma proteins, primarily albumin and to a lesser extent, alpha-1-acid glycoprotein.[4][11][12] The degree of protein binding shows little inter-individual variation, suggesting that monitoring total plasma concentrations is generally sufficient for therapeutic drug monitoring.[4]

The active metabolite, carbamazepine-10,11-epoxide, is less extensively bound to plasma proteins, with a free fraction of about 50%.[11] In neonates, the protein binding of carbamazepine is slightly lower than in adults.[13] Carbamazepine readily crosses the placenta, with newborn plasma concentrations comparable to maternal levels.[1] It is also distributed into breast milk, with concentrations being 25% to 60% of those in the blood plasma.[14]

Table 2: Protein Binding of Carbamazepine and Carbamazepine-10,11-Epoxide

| Compound | Protein Binding (%) | Key Binding Proteins | Notes |

| Carbamazepine | ~75%[1][4][11] | Albumin, Alpha-1-acid glycoprotein[12] | Binding is relatively consistent among individuals.[4] |

| Carbamazepine-10,11-Epoxide | ~50%[11] | Primarily Albumin[12] | Does not bind to alpha-1-acid glycoprotein.[12] |

| Carbamazepine (Maternal vs. Fetal) | Mother: ~71.6%, Fetus: ~68.5% (calculated from free fraction)[15][16] | Higher free fraction in the fetus.[15][16] | |

| CBZ-E (Maternal vs. Fetal) | Mother: ~44.9%, Fetus: ~38.5% (calculated from free fraction)[15][16] | Higher free fraction in the fetus.[15][16] |

Metabolism

Carbamazepine is extensively metabolized in the liver, with less than 5% of the drug excreted unchanged in the urine.[17][18] The primary metabolic pathway is the conversion of carbamazepine to its active metabolite, carbamazepine-10,11-epoxide.[17][18][19] This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP3A4, with some contribution from CYP2C8.[17][18][20]

Carbamazepine-10,11-epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase (EPHX1) to the inactive metabolite, 10,11-trans-dihydroxy-10,11-dihydro-carbamazepine (CBZ-diol), which is then excreted in the urine.[6][20] Minor metabolic pathways for carbamazepine include ring hydroxylation to form 2-hydroxy-CBZ and 3-hydroxy-CBZ.[17]

A key feature of carbamazepine's metabolism is autoinduction.[1][3] Upon repeated administration, carbamazepine induces the expression of enzymes involved in its own metabolism, particularly CYP3A4.[18][21] This leads to an increased clearance and a shortened half-life of the drug over time.[1][22] The process of autoinduction is typically complete within 3 to 5 weeks of initiating therapy or after a dose adjustment.[23]

Elimination

The elimination of carbamazepine and its metabolites occurs primarily through renal excretion.[24] After a single oral dose, the elimination half-life of carbamazepine is approximately 35-40 hours.[1][14] However, with repeated dosing, the half-life shortens to about 12-17 hours due to autoinduction.[14] The half-life of carbamazepine-10,11-epoxide is shorter, ranging from approximately 5 to 10 hours.[6]

The renal clearance of carbamazepine and its epoxide metabolite is low.[11] Mild renal impairment does not appear to have a clinically significant effect on the pharmacokinetics of either oral or intravenous carbamazepine.[25]

Table 3: Pharmacokinetic Parameters of Carbamazepine and Carbamazepine-10,11-Epoxide

| Parameter | Carbamazepine | Carbamazepine-10,11-Epoxide | Notes |

| Tmax (Time to Peak Concentration) | 2.72 ± 0.71 h (chronic treatment)[26] | 3.60 ± 0.79 h (chronic treatment)[26] | Can vary with formulation. |

| Cmax (Peak Concentration) | 7.30 ± 2.30 µg/mL (chronic treatment)[26] | 1.01 ± 0.57 µg/mL (chronic treatment)[26] | |

| Half-life (t½) | Single Dose: ~35-40 h[1][14] Multiple Doses: ~12-17 h[14] | ~5-10 h[6] | Half-life of CBZ decreases with chronic use due to autoinduction.[1][22] |

| Clearance (CL) | 0.37 mL/kg/min (chronic treatment)[26] | 0.40 mL/kg/min (chronic treatment)[26] | |

| Volume of Distribution (Vd) | 0.59 to 2.0 L/kg[6] | 0.59 to 1.18 L/kg[6] | |

| Renal Clearance | Low (~1 ml/min)[11] | Low (~8 ml/min)[11] |

Drug Interactions

Carbamazepine is a potent inducer of several cytochrome P450 enzymes, most notably CYP3A4.[2][27] This can lead to clinically significant drug interactions by accelerating the metabolism of co-administered drugs, potentially reducing their efficacy.[2][27] Drugs whose metabolism is induced by carbamazepine include other antiepileptic drugs (e.g., valproic acid, phenytoin), oral contraceptives, warfarin, and certain antidepressants.[2][27][28]

Conversely, drugs that inhibit CYP3A4 can increase plasma concentrations of carbamazepine, leading to potential toxicity.[27][28] Inhibitors of CYP3A4 include macrolide antibiotics (e.g., erythromycin), azole antifungals, and some antidepressants.[28] Valproic acid can also inhibit the activity of microsomal epoxide hydrolase, leading to an accumulation of the active metabolite, carbamazepine-10,11-epoxide.[2]

Experimental Protocols

The quantitative analysis of carbamazepine and carbamazepine-10,11-epoxide in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical methods.[26][29][30]

General Experimental Workflow for a Pharmacokinetic Study

Detailed Methodologies

Sample Preparation: A common method for sample preparation involves protein precipitation followed by liquid-liquid extraction.[31] For instance, a small volume of plasma (e.g., 200 µL) can be treated with a protein precipitating agent like methanol containing an internal standard.[29][31] The supernatant is then subjected to further extraction and concentration steps before analysis.

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase columns, such as a C18 column, are typically used for separation.[31][32]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.[29][33] The separation can be achieved using either isocratic or gradient elution.[31][33]

-

Detection: UV detection at a wavelength of around 220 nm is commonly employed.[32][33]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is often used.[29]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for quantification in multiple reaction monitoring (MRM) mode.[29] Specific precursor-to-product ion transitions are monitored for carbamazepine, carbamazepine-10,11-epoxide, and the internal standard. For example, the transition m/z 237 → 194 for carbamazepine and m/z 253 → 180 for carbamazepine-10,11-epoxide can be used.[29]

Conclusion

The pharmacokinetics of carbamazepine are complex, primarily due to its metabolism to an active epoxide and the phenomenon of autoinduction. A thorough understanding of its absorption, distribution, metabolism, and elimination, as well as its potential for drug interactions, is essential for the safe and effective use of this important medication and for the development of new drug delivery systems. The methodologies outlined in this guide provide a framework for the precise and accurate characterization of the pharmacokinetic profiles of carbamazepine and its active metabolite.

References

- 1. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinically Significant Pharmacokinetic Drug Interactions with Carbamazepine | Semantic Scholar [semanticscholar.org]

- 3. Carbamazepine Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 4. Clinical pharmacokinetics and pharmacological effects of carbamazepine and carbamazepine-10,11-epoxide. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparative bioavailability study of carbamazepine tablets and a chewable tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. Formulation, Release Characteristics and Bioavailability Study of Oral Monolithic Matrix Tablets Containing Carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparative pharmacokinetic study of conventional and chewable carbamazepine in epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of carbamazepine and its epoxy and hydroxy metabolites in humans after an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determinants of carbamazepine and carbamazepine 10,11-epoxide binding to serum protein, albumin and alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbamazepine and carbamazepine-epoxide serum protein binding in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbamazepine - Wikipedia [en.wikipedia.org]

- 15. Protein binding of carbamazepine and its epoxide in maternal and fetal plasma at delivery: comparison to other anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. ClinPGx [clinpgx.org]

- 18. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SMPDB [smpdb.ca]

- 20. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Plasma kinetics of carbamazepine and its epoxide metabolite in man after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mims.com [mims.com]

- 25. neurology.org [neurology.org]

- 26. Pharmacokinetic study of carbamazepine and its this compound metabolite in a group of female epileptic patients under chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Clinically significant pharmacokinetic drug interactions with carbamazepine. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. droracle.ai [droracle.ai]

- 29. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]

- 30. biochimicaclinica.it [biochimicaclinica.it]

- 31. Quantification of carbamazepine and its 10,11-epoxide metabolite in rat plasma by UPLC-UV and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Unraveling the Molecular Interactions: A Technical Guide to Carbamazepine-10,11-Epoxide Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical protein binding characteristics of carbamazepine-10,11-epoxide (CBZ-E), the primary and pharmacologically active metabolite of the widely used anticonvulsant, carbamazepine. Understanding the extent and nature of its binding to plasma proteins is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including its distribution, availability at the site of action, and potential for drug-drug interactions.

Core Concepts in Protein Binding of Carbamazepine-10,11-Epoxide

Carbamazepine-10,11-epoxide, like its parent drug, binds to several proteins in the blood, primarily serum albumin and alpha-1-acid glycoprotein (AAG).[1][2][3] This binding is a reversible equilibrium, where the unbound, or "free," fraction of the drug is able to diffuse across membranes, interact with pharmacological targets, and undergo metabolism and excretion.[4] Consequently, alterations in plasma protein concentrations or the presence of competing drugs can significantly impact the free fraction of CBZ-E, potentially leading to changes in efficacy or toxicity.

Quantitative Analysis of Protein Binding

The interaction of carbamazepine-10,11-epoxide with serum proteins has been quantified in several studies. The binding is characterized by association constants and the percentage of the drug that is bound to these proteins.

| Parameter | Value | Protein | Study Population | Citation |

| Association Constant (Ka) | 0.013 L/µmol | Alpha-1-Acid Glycoprotein (AAG) | Adult epilepsy patients on carbamazepine monotherapy | [1] |

| 0.016 L/µmol | Alpha-1-Acid Glycoprotein (AAG) | Patients on carbamazepine monotherapy | [5] | |

| 0.00072 L/µmol | Albumin | Patients on carbamazepine monotherapy | [5] | |

| Product of Ka and Binding Capacity (nKa) for lower-affinity site | 0.525 | Albumin | Adult epilepsy patients on carbamazepine monotherapy | [1] |

| Maximum Binding Capacity (n) for AAG | 48.1 µmol/L | Alpha-1-Acid Glycoprotein (AAG) | Adult epilepsy patients on carbamazepine monotherapy | [1] |